Superior FGFR1 Enzymatic Potency Enabled by N1-Benzyl Versus N1-Phenyl Substitution
The N1-benzyl group provides a significant potency advantage for FGFR1 inhibition compared to the N1-phenyl analog. In a head-to-head SAR analysis within the pyrazolo[3,4-d]pyridazinone series, compound 8g (N1-phenyl derivative) exhibited an FGFR1 IC50 of 3.2 nM, while its N1-benzyl counterpart (9t) demonstrated superior inhibition with an IC50 of 1.1 nM under identical assay conditions [1]. This nearly 3-fold improvement in enzymatic potency is attributed to the benzyl group's enhanced hydrophobic interaction and superior spatial compatibility with the FGFR1 ATP-binding pocket, as confirmed by co-crystal structures of related inhibitors [2].
| Evidence Dimension | FGFR1 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.1 nM (compound 9t, N1-benzyl derivative) |
| Comparator Or Baseline | IC50 = 3.2 nM (compound 8g, N1-phenyl derivative) |
| Quantified Difference | 2.9-fold greater potency for the N1-benzyl derivative |
| Conditions | FGFR1 kinase inhibition assay; compounds tested as covalent inhibitors with acrylamide warhead at the 2-phenyl ring; identical assay protocol and ATP concentration |
Why This Matters
This direct comparative data demonstrates that procurement of the N1-benzyl scaffold is essential for achieving the low-nanomolar FGFR1 potency documented in the literature, as a seemingly conservative N1-phenyl substitution results in a significant loss of target engagement.
- [1] Wu, X., Dai, Y., Wang, L., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. Acta Pharmaceutica Sinica B, 11(3), 781-794. View Source
- [2] Wang, Y., Dai, Y., Wu, X., Li, F., Liu, B., Li, C., ... & Ai, J. (2019). Journal of Medicinal Chemistry, 62(16), 7473-7488. View Source
